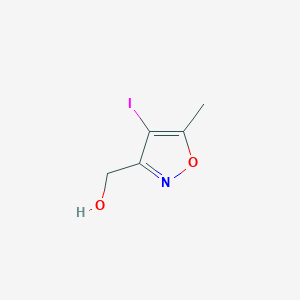

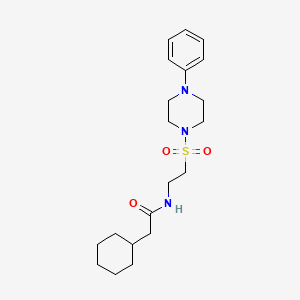

2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

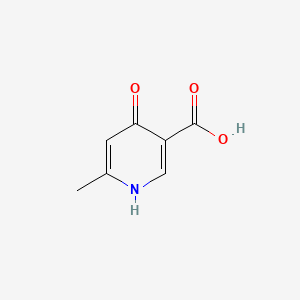

2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of indolinone derivatives and has shown promising results in various scientific research applications.

Aplicaciones Científicas De Investigación

Fluoroionophores for Metal Ion Detection

Fluoroionophores derived from diamine-salicylaldehyde derivatives exhibit selective chelation and recognition of metal ions such as Zn^2+ and Cd^2+, highlighting their utility in the development of sensors and diagnostic tools for metal ion detection in biological and environmental samples (W. Hong et al., 2012).

Corrosion Inhibition

Schiff bases, including those related to the query compound, have been evaluated for their efficiency as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness is attributed to their chemical structure, showcasing the potential of such compounds in material science and engineering applications (M. Hegazy et al., 2012).

Biotransformation Studies

The study of the biotransformation of prasugrel, a thienopyridine prodrug, into its active metabolite involves the hydrolysis and metabolism of related fluorophenyl compounds. This research provides insights into drug development and pharmacokinetics, emphasizing the role of human carboxylesterases in drug activation processes (Eric T. Williams et al., 2008).

Estrogen Receptor Binding

Novel 2-pyridin-2-yl-1H-indole derivatives, through their interaction with estrogen receptors, illustrate the potential for the development of therapeutic agents targeting hormone-related pathways. Their fluorescence properties further suggest applications in biological imaging and diagnostics (K. Kasiotis & S. Haroutounian, 2006).

Spectroscopic Probes

Compounds like indo-1 and quin-2, which are structurally related to the query compound, serve as spectroscopic probes for Zn^2+-protein interactions. These findings underscore the relevance of such compounds in biochemical research, particularly in studying metal ion dynamics in biological systems (J. Jefferson et al., 1990).

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2/c22-18-3-1-2-4-20(18)26-14-21(25)24-12-9-17-13-16(5-6-19(17)24)15-7-10-23-11-8-15/h1-8,10-11,13H,9,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKALNBAIHZVPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)

![4-(4-isopropylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473914.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)

![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)